molecular formula C16H15F3N2 B1319314 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline CAS No. 937596-29-7

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline

Cat. No.: B1319314
CAS No.: 937596-29-7
M. Wt: 292.3 g/mol
InChI Key: GJYVXLZYIUKJJG-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Chemical Classification

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline belongs to the class of heterocyclic aromatic organic compounds, specifically categorized as a quinoline derivative. The compound features a bicyclic quinoline core structure that has been partially reduced at the 3,4-positions, coupled with an aniline moiety bearing a trifluoromethyl substituent at the 5-position. This structural arrangement classifies the molecule as both an aromatic amine and a fluorinated organic compound.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the quinoline ring system serves as the primary structural framework. The compound can be further classified as a tetrahydroquinoline derivative due to the partial saturation of the quinoline ring system. The presence of the trifluoromethyl group places this compound within the broader category of organofluorine compounds, which are known for their unique electronic and steric properties.

Historical Context of Quinoline and Trifluoromethyl-Containing Compounds

The quinoline ring system has a rich historical foundation in organic chemistry and pharmaceutical development. Quinoline was first discovered and isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, marking the beginning of extensive research into this heterocyclic system. Runge initially called quinoline "leukol," meaning "white oil" in Greek, and coal tar remains the principal source of commercial quinoline to this day.

The development of quinoline chemistry accelerated throughout the 19th and 20th centuries, with the discovery that quinoline derivatives possess significant biological activities. Quinoline and its derivatives are available as drugs, with outstanding examples being anti-malarial compounds such as chloroquine, quinine, and primaquine, antibacterial fluoroquinolones like ciprofloxacin, anticancer agents including topotecan and camptothecin, and anti-tubercular drugs such as bedaquiline.

The incorporation of trifluoromethyl groups into organic molecules has its own distinct historical trajectory. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s. The trifluoromethyl group has significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine. This functional group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, allowing researchers to adjust the steric and electronic properties of lead compounds or to protect reactive methyl groups from metabolic oxidation.

Historical Milestone Year Significance
Quinoline Discovery 1834 First isolated by Friedlieb Ferdinand Runge from coal tar
Trifluoromethyl Medicinal Use 1928 Initial medicinal applications of trifluoromethyl groups
Intensive Trifluoromethyl Research Mid-1940s Accelerated development of organofluorine chemistry

Chemical Registry Information and Identification

Chemical Abstracts Service Registry Number (937596-29-7)

The compound this compound is officially registered with the Chemical Abstracts Service under the unique identifier 937596-29-7. This registry number serves as the definitive means of identification for this specific chemical entity within scientific databases and regulatory systems worldwide. The Chemical Abstracts Service registry number ensures unambiguous identification of the compound across different nomenclature systems and international chemical databases.

Molecular Formula (C₁₆H₁₅F₃N₂)

The molecular formula C₁₆H₁₅F₃N₂ accurately represents the atomic composition of this compound. This formula indicates the presence of sixteen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms. The molecular formula confirms the compound's classification as a fluorinated organic molecule containing multiple nitrogen heteroatoms.

The distribution of atoms within the molecular framework reflects the structural complexity of the compound, with the carbon framework forming the backbone of both the quinoline ring system and the aniline moiety. The three fluorine atoms are concentrated within the trifluoromethyl substituent, while the two nitrogen atoms are distributed between the quinoline ring system and the aniline functional group.

Molecular Weight (292.30 grams per mole)

The molecular weight of this compound is precisely calculated as 292.30 grams per mole. This molecular weight places the compound within the typical range for small-molecule pharmaceutical compounds and research chemicals. The relatively moderate molecular weight suggests favorable properties for potential biological applications, as compounds within this molecular weight range often exhibit good membrane permeability and bioavailability characteristics.

Chemical Property Value Units
Molecular Weight 292.30 g/mol
Carbon Atoms 16 count
Hydrogen Atoms 15 count
Fluorine Atoms 3 count
Nitrogen Atoms 2 count

Synonyms and Alternative Nomenclature

2-(3,4-Dihydroquinolin-1(2H)-yl)-5-(trifluoromethyl)aniline

The alternative nomenclature 2-(3,4-Dihydroquinolin-1(2H)-yl)-5-(trifluoromethyl)aniline represents a commonly used variant of the systematic name for this compound. This nomenclature emphasizes the quinoline ring system as the central structural feature while clearly indicating the partial saturation at the 3,4-positions. The notation "1(2H)" specifically indicates that the nitrogen atom is at position 1 and carries an additional hydrogen atom, which is characteristic of the tetrahydroquinoline structural arrangement.

This alternative naming convention is frequently encountered in chemical supplier catalogs and research databases, providing an equivalent means of identifying the same molecular entity. The slight variation in nomenclature reflects different approaches to systematically describing the complex bicyclic structure while maintaining chemical accuracy and clarity.

3-Amino-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzotrifluoride

It is important to note that 3-Amino-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzotrifluoride represents a structurally distinct but related compound with Chemical Abstracts Service registry number 175134-94-8. This compound features an isoquinoline ring system rather than the quinoline system found in the primary compound under discussion. While both molecules share the trifluoromethyl-substituted aniline moiety, the different heterocyclic core structures result in distinct chemical and potentially biological properties.

The distinction between quinoline and isoquinoline-based structures is chemically significant, as the position of the nitrogen atom within the bicyclic ring system influences electronic distribution, reactivity patterns, and three-dimensional molecular geometry. Researchers must carefully distinguish between these related but distinct molecular entities when conducting chemical research or database searches.

Related Alternative Naming Conventions

Additional nomenclature variations for this compound may include descriptive names that emphasize specific structural features or functional groups. These alternative naming approaches often reflect different chemical perspectives or historical naming traditions within specific research communities.

The compound may also be referenced using abbreviations or code names in proprietary research contexts, particularly within pharmaceutical development programs where systematic chemical names may be replaced with shorter identifiers for convenience. However, the Chemical Abstracts Service registry number 937596-29-7 remains the definitive identifier that ensures unambiguous communication across all research and commercial contexts.

Nomenclature Type Example Registry Number
Systematic Name This compound 937596-29-7
Alternative Systematic 2-(3,4-Dihydroquinolin-1(2H)-yl)-5-(trifluoromethyl)aniline 937596-29-7
Related Isoquinoline Analog 3-Amino-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzotrifluoride 175134-94-8

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)12-7-8-15(13(20)10-12)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVXLZYIUKJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Trifluoromethyl-4-chloro-nitrobenzene

One of the primary routes to obtain trifluoromethylaniline derivatives, which are precursors to the target compound, is the catalytic hydrogenation of 2-trifluoromethyl-4-chloro-nitrobenzene. This method is well-documented in patent EP0038465A1 and involves the following steps:

  • Starting Material: 2-trifluoromethyl-4-chloro-nitrobenzene, synthesized via chlorination and nitration of trifluoromethylbenzene.
  • Catalyst: Palladium on activated carbon (5% Pd/C) suspended in methanol or water.
  • Reaction Conditions: Hydrogenation at low pressure (max 0.2 bar) and controlled temperature (20–25 °C or up to 75 °C depending on solvent).
  • Base Addition: Sodium hydroxide solution is added during the reaction to complete hydrogenation.
  • Workup: Catalyst filtration, distillation through a Vigreux column, phase separation, and steam distillation to isolate the product.
  • Yield: Up to 95% theoretical yield of 2-trifluoromethylaniline with high purity (~98.3% by gas chromatography).
Parameter Details
Starting Material 2-trifluoromethyl-4-chloro-nitrobenzene
Catalyst 5% Pd on activated carbon
Solvent Methanol or water
Temperature 20–25 °C (ice bath) or 75 °C
Hydrogen Pressure Up to 0.2 bar
Base Sodium hydroxide (NaOH)
Reaction Time Several hours (up to 8 h)
Yield 81–95% theoretical
Purity >98% (GC analysis)

This method is significant for producing the trifluoromethyl aniline intermediate, which can be further elaborated to the quinoline derivative.

Condensation and Cyclization to Form the Quinoline Moiety

The quinoline ring system, specifically the 3,4-dihydroquinoline portion, is typically constructed via condensation reactions involving anilines and ketones or aldehydes, followed by cyclization. According to patent US5304554A and related literature:

  • Step 1: Ketimine Formation
    • Condensation of 2-(trifluoromethyl)aniline or its derivatives with alkyl vinyl ketones or cyclic ketones forms ketimine intermediates.
  • Step 2: Anionic Cyclization
    • The ketimine undergoes anionically induced cyclization in the presence of lithium alkylamide or lithium dialkylamide reagents.
    • This step forms the 4-substituted quinoline ring, with elimination of fluorine atoms from the trifluoromethyl group during cyclization.
  • Outcome:
    • The process yields derivatized 4-[(alkyl or dialkyl)amino]quinolines, which can be further modified to obtain the 3,4-dihydroquinoline structure.

This two-step process is noted for its efficiency and cost-effectiveness compared to traditional multi-step syntheses.

Multi-Component Reactions and Alternative Synthetic Routes

While direct literature on the exact synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline is limited, related quinoline derivatives are often synthesized via:

  • Friedländer Synthesis: Condensation of o-aminoaryl ketones or aldehydes with carbonyl compounds containing active methylene groups, followed by cyclization under acidic or basic conditions.
  • Niementowski Reaction: Reaction of anthranilic acid derivatives with ketones or aldehydes to form hydroxyquinolines, which can be further transformed.
  • Catalytic Hydrogenation: Reduction of nitroquinoline precursors to the corresponding anilines.

These methods provide a framework for constructing the quinoline core and functionalizing it with trifluoromethyl-substituted aniline groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic Hydrogenation 2-trifluoromethyl-4-chloro-nitrobenzene Pd/C, H2, NaOH 20–75 °C, low H2 pressure 81–95 High purity, scalable industrial method
Ketimine Formation + Cyclization 2-(trifluoromethyl)aniline + ketones Lithium alkylamide Anionic cyclization, mild temp Not specified Efficient two-step process, novel intermediates
Friedländer/Niementowski Routes o-Aminoaryl ketones/aldehydes + carbonyls Acid/base catalysts Reflux, organic solvents Variable Classical quinoline synthesis methods

Research Findings and Practical Considerations

  • The catalytic hydrogenation method is well-established for producing trifluoromethylaniline intermediates with excellent yields and purity, suitable for further functionalization.
  • The condensation and anionic cyclization approach offers a streamlined synthesis of quinoline derivatives with fewer steps and improved cost efficiency.
  • Reaction media such as methanol, water, or their mixtures are preferred for hydrogenation due to their polarity and compatibility with catalysts.
  • Temperature control and hydrogen pressure are critical to avoid side reactions and ensure selective reduction.
  • Purification typically involves filtration of catalysts, distillation, and phase separation to isolate the target compound in high purity.
  • The elimination of fluorine atoms during cyclization is a notable mechanistic feature in the formation of the quinoline ring from trifluoromethyl precursors.

Chemical Reactions Analysis

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group plays a significant role.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline can be contextualized against related derivatives, as outlined below:

Structural Analogues with Quinoline/Isoquinoline Moieties

  • 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-(trifluoromethyl)aniline (CAS 175134-94-8): This isomer replaces the quinoline system with an isoquinoline scaffold.
  • 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-(trifluoromethyl)aniline (CAS 914348-87-1): The trifluoromethyl group shifts from the 5- to 3-position on the aniline ring. This positional isomerism may alter solubility and pharmacokinetics due to changes in dipole moments .

Derivatives with Phenoxy Substituents

  • 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7): The introduction of a 4-ethoxyphenoxy group increases hydrophobicity (molecular weight: 297.28 g/mol) compared to the parent compound.
  • Its molecular weight (283.24 g/mol) is lower than the ethoxy analogue, correlating with slightly improved solubility in chloroform and DMSO .

Heterocyclic Modifications

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Replacing the quinoline with a methyl-imidazole group (molecular weight: 255.21 g/mol) introduces a basic nitrogen, enabling hydrogen bonding with biological targets. This derivative is a known impurity in the synthesis of Nilotinib, highlighting its relevance in pharmaceutical quality control .
  • 2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline :
    A pyridine-containing analogue synthesized via palladium-catalyzed coupling (13% yield). The chloro and trifluoromethyl groups enhance electrophilicity, but the low yield suggests synthetic challenges compared to the parent compound .

Sulfonylurea and Urea Derivatives

  • 4-Tolyl sulfonylurea derivatives (e.g., compounds 7–11) : Incorporating sulfonylurea groups significantly alters bioactivity. For instance, sulfonylurea derivatives exhibit enhanced kinase inhibition compared to their urea counterparts (compounds 13–17), attributed to the sulfonyl group’s ability to stabilize enzyme interactions .

Biological Activity

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline, with the molecular formula C₁₆H₁₅F₃N₂ and CAS number 937596-29-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a quinoline ring and a trifluoromethyl group, which contributes to its distinct chemical and biological properties. The molecular weight is approximately 292.3 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₅F₃N₂
Molecular Weight292.3 g/mol
CAS Number937596-29-7
IUPAC Name2-(3,4-dihydro-2H-quinolin-1-yl)-5-(trifluoromethyl)aniline

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures may act as microtubule-targeting agents (MTAs), disrupting microtubule polymerization and inducing apoptosis in cancer cells .

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in vitro:

  • Cell Lines Tested : HeLa (cervical cancer), PC3 (prostate cancer), K562 (leukemia).
  • IC50 Values :
    • HeLa: 0.01μM0.01\mu M
    • PC3: 0.49μM0.49\mu M
    • K562: 0.08μM0.08\mu M

These values indicate a strong potency compared to established chemotherapeutic agents like combretastatin A-4 .

Cytotoxic Mechanisms

The cytotoxic effects are believed to result from:

  • Disruption of Microtubule Dynamics : Similar to colchicine, it binds to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is critical for its antitumor efficacy .

Study on Quinoline Derivatives

A study focused on a series of quinoline derivatives including the target compound demonstrated significant antitumor activity across multiple cancer cell lines. The derivatives were synthesized through structural optimization strategies aimed at enhancing their biological activity .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:

CompoundIC50 (µM)Mechanism of Action
This compound0.01 (HeLa)Microtubule disruption
Combretastatin A-4~0.05Microtubule destabilization
Colchicine~0.02Tubulin binding

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : A palladium-catalyzed cross-coupling reaction using tetrakis(triphenylphosphine)palladium(0) under nitrogen at 80°C in DMF is a key method. Purification via C18 reverse-phase chromatography (acetonitrile-water with formic acid) achieves high purity . Alternative routes include Buchwald-Hartwig amination, where ligand choice (e.g., XPhos) and base (e.g., K3_3PO4_4) critically affect yield (e.g., 13% yield under argon with CuI) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use LCMS (e.g., m/z 265 [M+H]+^+) for molecular weight confirmation and HPLC retention time (0.81 minutes) for purity analysis . 19^{19}F NMR identifies trifluoromethyl group symmetry, while 1^{1}H NMR resolves dihydroquinoline ring protons. X-ray crystallography or DFT calculations (e.g., Gaussian09) can model electronic effects of the electron-deficient trifluoromethyl group .

Q. What are the typical applications of this compound in medicinal chemistry research?

  • Methodological Answer : The aniline moiety and trifluoromethyl group make it a scaffold for kinase inhibitors or GPCR modulators. Functionalization at the quinoline nitrogen (e.g., alkylation) or para-amine position (e.g., acylation) enhances bioactivity. Biological assays (e.g., IC50_{50} determination) should pair with ADMET profiling to assess drug-likeness .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 13% vs. >50%) arise from ligand selection, solvent polarity, and catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended. For example, test Pd(OAc)2_2 with SPhos in toluene/water to improve reproducibility . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like tyrosine kinases. Parametrize the trifluoromethyl group using the CHARMM General Force Field. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can purification challenges due to the compound’s solubility be addressed?

  • Methodological Answer : Low solubility in polar solvents necessitates reverse-phase chromatography (C18 column, 0.03% formic acid modifier) . For scale-up, explore crystallization via solvent-antisolvent pairs (e.g., THF/hexane) or salt formation (e.g., HCl salt of the aniline group) .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary across studies?

  • Methodological Answer : Polymorphism (e.g., amorphous vs. crystalline forms) and residual solvents (DMF, acetonitrile) affect thermal properties. Standardize sample preparation (e.g., drying under vacuum at 60°C for 24 hours) and use high-field NMR (500 MHz) with deuterated DMSO for consistency .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The aniline group is a potential mutagen. Use fume hoods for synthesis, and test for Ames toxicity (Salmonella typhimurium TA98 strain). Store under nitrogen at 4°C to prevent oxidation .

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